molecular formula C19H20N2O4 B10989895 Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate

Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate

Cat. No.: B10989895
M. Wt: 340.4 g/mol
InChI Key: TWLPYZPOCXPNSQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate typically involves the reaction of 2-phenylmorpholine with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate is unique due to its specific combination of a morpholine ring and a benzoate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 2-[(2-phenylmorpholine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C19H20N2O4/c1-24-18(22)15-9-5-6-10-16(15)20-19(23)21-11-12-25-17(13-21)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,23)

InChI Key

TWLPYZPOCXPNSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCOC(C2)C3=CC=CC=C3

Origin of Product

United States

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